Welcome to the BenchChem Online Store!
molecular formula C14H19NO2 B8721912 Methyl 4-(1-methylpiperidin-4-YL)benzoate

Methyl 4-(1-methylpiperidin-4-YL)benzoate

Cat. No. B8721912
M. Wt: 233.31 g/mol
InChI Key: UROWMDQPNMWMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06642239B2

Procedure details

4-(1-Methyl-piperidin-4-yl)-benzoic acid methyl ester (4.55 mmol) is dissolved in 4N HCl (10 ml) and heated under reflux for 8 hours. After cooling the solvent is evaporated and the residue is suspended in acetone and the solid filtered of, washed with acetone and dried (vacuum). A pale-brown powder with mp. >270° C. is obtained.
Quantity
4.55 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:15][CH2:14][N:13]([CH3:16])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1.[ClH:18]>>[ClH:18].[CH3:16][N:13]1[CH2:14][CH2:15][CH:10]([C:7]2[CH:8]=[CH:9][C:4]([C:3]([OH:17])=[O:2])=[CH:5][CH:6]=2)[CH2:11][CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
4.55 mmol
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C1CCN(CC1)C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvent
CUSTOM
Type
CUSTOM
Details
is evaporated
FILTRATION
Type
FILTRATION
Details
the solid filtered of,
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried (vacuum)
CUSTOM
Type
CUSTOM
Details
A pale-brown powder with mp. >270° C. is obtained

Outcomes

Product
Name
Type
Smiles
Cl.CN1CCC(CC1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.